Methacryloxymethyltris(trimethylsiloxy)silane
Overview
Description
Methacryloxymethyltris(trimethylsiloxy)silane is an organosilicon compound with the molecular formula C14H34O5Si4 and a molecular weight of 394.76 g/mol . It is a versatile synthetic intermediate commonly used in various fields, including cosmetics, personal care products, polymers, coatings, adhesives, and silicone rubber . This compound is known for its ability to act as a crosslinking agent, thickener, adhesive, and modifier .
Biochemical Analysis
Biochemical Properties
Methacryloxymethyltris(trimethylsiloxy)silane plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. The compound’s methacryloxy group allows it to participate in polymerization reactions, forming stable bonds with other molecules . Additionally, the trimethylsiloxy groups enhance its hydrophobicity, making it useful in modifying surfaces and enhancing the stability of biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting cell function . Furthermore, its ability to form stable bonds with proteins and other biomolecules can modulate enzyme activity and protein function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The methacryloxy group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation . Additionally, the trimethylsiloxy groups can interact with lipid membranes, altering membrane properties and affecting cellular signaling . These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to moisture or extreme temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell growth . At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage . Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the methacryloxy group, releasing methacrylic acid and other metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s interaction with cofactors and other enzymes can also modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across lipid membranes, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within cells .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound can be targeted to organelles such as the endoplasmic reticulum and mitochondria through post-translational modifications and targeting signals . Its localization can influence its function, as it interacts with specific biomolecules and participates in localized biochemical reactions .
Preparation Methods
Methacryloxymethyltris(trimethylsiloxy)silane can be synthesized through the reaction of methyl methacrylate and tris(trimethylsiloxy)methyl hydrosilicone resin . The reaction conditions typically involve controlled temperatures and the use of appropriate catalysts to ensure high yield and purity . Industrial production methods may vary, but the fundamental principles of the reaction remain consistent.
Chemical Reactions Analysis
Methacryloxymethyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions are prevalent, where the methacryloxy group can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methacryloxymethyltris(trimethylsiloxy)silane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methacryloxymethyltris(trimethylsiloxy)silane involves its ability to form strong chemical bonds with various substrates. This compound interacts with molecular targets through its methacryloxy and siloxy groups, facilitating crosslinking and adhesion processes . The pathways involved include the formation of covalent bonds and the stabilization of molecular structures, leading to improved material properties.
Comparison with Similar Compounds
Methacryloxymethyltris(trimethylsiloxy)silane can be compared with other similar compounds, such as:
Methyltris(trimethylsiloxy)silane: This compound has a similar structure but lacks the methacryloxy group, making it less versatile in certain applications.
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: This compound has a different alkyl chain length, which can affect its reactivity and application scope.
The uniqueness of this compound lies in its combination of methacryloxy and siloxy groups, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
IUPAC Name |
tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHMLROEJNBVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O5Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581588 | |
Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74681-63-3 | |
Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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